molecular formula C7H6N4O4 B038476 3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone CAS No. 114062-77-0

3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone

Cat. No. B038476
CAS RN: 114062-77-0
M. Wt: 210.15 g/mol
InChI Key: JKUISQHTKKSVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone, also known as Methylene Blue (MB), is a synthetic compound with a wide range of applications in scientific research. This compound has been used as a dye, a redox indicator, and a medication for various medical conditions. In recent years, MB has gained attention for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases.

Mechanism of Action

The mechanism of action of MB is complex and involves multiple pathways. MB is a redox-active compound that can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. MB has been shown to inhibit the activity of various enzymes and proteins, including nitric oxide synthase, guanylate cyclase, and protein kinase C. MB can also interact with mitochondrial membranes and modulate mitochondrial function, leading to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
MB has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. MB can scavenge ROS and protect cells from oxidative stress, which is implicated in the pathogenesis of many diseases. MB can also modulate the immune response and reduce inflammation in various tissues. In addition, MB can inhibit apoptosis and promote cell survival under conditions of stress.

Advantages and Limitations for Lab Experiments

MB has several advantages for use in lab experiments, including its low cost, stability, and ease of use. MB is readily available and can be easily synthesized or purchased from commercial sources. MB is also stable under a wide range of conditions and can be stored for long periods without degradation. However, MB has some limitations, including its potential toxicity at high concentrations and its non-specific effects on cellular signaling pathways. Careful dose-response studies and appropriate controls are necessary to ensure the validity of experimental results.

Future Directions

There are several future directions for the use of MB in scientific research. One area of interest is the potential use of MB in combination with other drugs or therapies to enhance their efficacy. MB has been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells, and further studies are needed to investigate the optimal combinations and dosages. Another area of interest is the use of MB in regenerative medicine and tissue engineering. MB has been shown to promote the differentiation of stem cells and enhance tissue repair, suggesting its potential use in the treatment of tissue injuries and degenerative diseases. Finally, the use of MB in infectious disease research is an area of active investigation, with ongoing studies exploring its potential as a therapeutic agent for malaria, sepsis, and other infectious diseases.
Conclusion:
In conclusion, MB is a versatile compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MB has the potential to be a valuable tool for understanding cellular signaling pathways, developing new therapies for various diseases, and advancing the field of biomedical research.

Synthesis Methods

The synthesis of MB involves the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, followed by the reduction of the resulting diazonium salt with sodium sulfite. The final product is obtained by recrystallization from water. The purity and quality of the MB produced can be improved by using different purification techniques such as column chromatography and HPLC.

Scientific Research Applications

MB has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease research. In neuroscience, MB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, MB has been investigated for its potential as a photosensitizer in photodynamic therapy and as a chemosensitizer in combination with other anticancer drugs. In infectious disease research, MB has been studied for its antimicrobial properties and potential use in treating malaria and sepsis.

properties

IUPAC Name

3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O4/c1-11-6(14)2-3(10-7(11)15)9-5(13)4(12)8-2/h1H3,(H,8,12)(H2,9,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUISQHTKKSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=O)C(=O)N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5,8-dihydro-1H-pteridine-2,4,6,7-tetrone

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